1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone
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Overview
Description
1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring, and a methanone group attached to a methoxybenzoyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzothiazole and pyrazole rings with the methanone group under controlled conditions, often using catalysts and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve moderate temperatures (25-100°C) and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and pyrazole rings, along with the methanone group, makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C25H17N3O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[3-(1,3-benzothiazole-2-carbonyl)-1-phenylpyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H17N3O3S/c1-31-18-13-11-16(12-14-18)23(29)19-15-28(17-7-3-2-4-8-17)27-22(19)24(30)25-26-20-9-5-6-10-21(20)32-25/h2-15H,1H3 |
InChI Key |
USSYEZUTCVSWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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